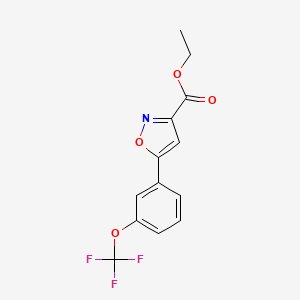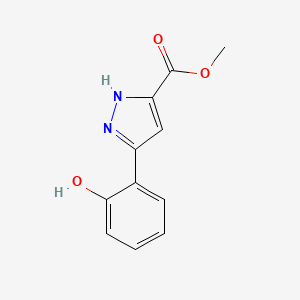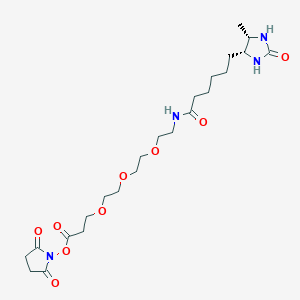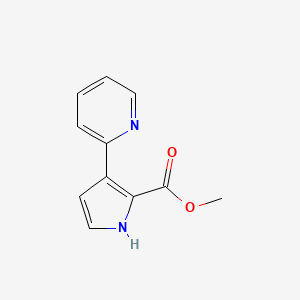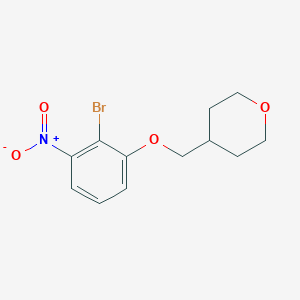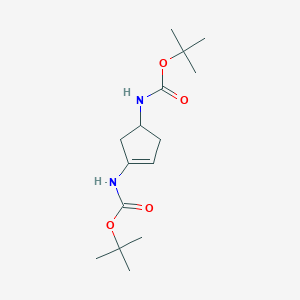![molecular formula C17H14N2O3 B13720351 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol CAS No. 774538-71-5](/img/structure/B13720351.png)
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group, a nitro group, and a naphthalen-1-ol moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol typically involves a multi-step process:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of the naphthalen-1-ol moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-nitrophenol: Similar structure but lacks the naphthalen-1-ol moiety.
3-Nitro-4-aminophenol: Similar functional groups but different arrangement on the aromatic ring.
2-Naphthol: Contains the naphthalen-1-ol moiety but lacks the amino and nitro groups.
Uniqueness
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
774538-71-5 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O3/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,18H2 |
InChI-Schlüssel |
JDSGKWNUQQREKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
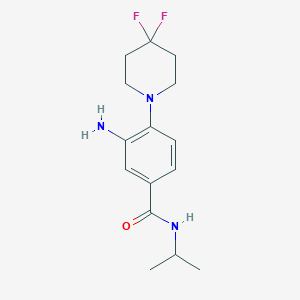
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

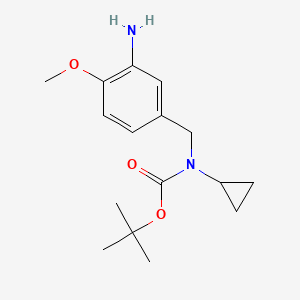
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
